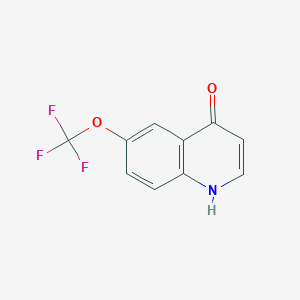

6-(Trifluoromethoxy)quinolin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(trifluoromethoxy)-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO2/c11-10(12,13)16-6-1-2-8-7(5-6)9(15)3-4-14-8/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFCAVZDSLWEEOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)C(=O)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379382 | |

| Record name | 6-(trifluoromethoxy)quinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730985 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

175203-87-9 | |

| Record name | 6-(Trifluoromethoxy)-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(trifluoromethoxy)quinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175203-87-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of the Quinolin-4-ol Scaffold

An In-depth Technical Guide to the Synthesis of 6-(Trifluoromethoxy)quinolin-4-ol

The quinolin-4-ol nucleus and its keto tautomer, quinolin-4-one, represent a privileged scaffold in medicinal chemistry and materials science. This heterocyclic system is a core component of numerous compounds with a wide spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The introduction of fluorine-containing substituents, such as the trifluoromethoxy (-OCF₃) group, is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity. Consequently, this compound is a valuable building block for the development of novel therapeutic agents.

This guide provides a detailed examination of the primary synthetic pathway to this compound, focusing on the well-established Gould-Jacobs reaction. It offers field-proven insights into the reaction mechanism, experimental protocols, and the rationale behind key methodological choices, intended for researchers and professionals in chemical synthesis and drug development.

Primary Synthetic Pathway: The Gould-Jacobs Reaction

The most reliable and widely adopted method for constructing the 4-hydroxyquinoline core from an aniline precursor is the Gould-Jacobs reaction, first reported in 1939.[1][2] This multi-step sequence is particularly effective for anilines and offers a direct route to the desired heterocyclic system.[3] The overall strategy involves three key transformations:

-

Condensation: Reaction of the aniline with an activated malonic ester derivative to form an anilinomethylenemalonate intermediate.

-

Thermal Cyclization: A high-temperature intramolecular cyclization to form the quinoline ring system.

-

Saponification and Decarboxylation: Removal of the ester group to yield the final 4-hydroxyquinoline product.

This pathway provides a robust and scalable method for accessing this compound.

Caption: Overall synthetic pathway for this compound.

Part 1: Synthesis of the Key Precursor: 4-(Trifluoromethoxy)aniline

The availability of the starting aniline is critical. While 4-(trifluoromethoxy)aniline is commercially available, understanding its synthesis from more fundamental precursors like benzotrifluoride is valuable for process development. A common route involves nitration followed by reduction.

Experimental Protocol: Synthesis of 4-(Trifluoromethoxy)aniline

This protocol is adapted from established procedures for the synthesis of substituted anilines.[4]

Step 1: Nitration of (Trifluoromethoxy)benzene

-

To a stirred mixture of (trifluoromethoxy)benzene (1.0 eq) in concentrated sulfuric acid at 0-5 °C, slowly add a nitrating mixture (concentrated nitric acid and sulfuric acid).

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Carefully pour the reaction mixture onto crushed ice, causing the nitro-substituted product to precipitate.

-

Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum. This typically yields a mixture of isomers, with the 4-nitro isomer being a major component.

Step 2: Reduction to 4-(Trifluoromethoxy)aniline

-

Suspend the crude 1-nitro-4-(trifluoromethoxy)benzene (1.0 eq) in ethanol or acetic acid.

-

Add a reducing agent such as tin(II) chloride (SnCl₂) and concentrated hydrochloric acid, or perform catalytic hydrogenation using Pd/C under a hydrogen atmosphere.

-

If using SnCl₂, heat the mixture to reflux for 2-3 hours.

-

Upon reaction completion, cool the mixture and neutralize with a strong base (e.g., NaOH solution) to precipitate the aniline.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(trifluoromethoxy)aniline.

Part 2: The Gould-Jacobs Reaction for Quinolin-4-ol Formation

This section details the core synthesis, transforming the aniline precursor into the target heterocyclic system.

Mechanism of the Gould-Jacobs Reaction

The reaction proceeds through a well-defined mechanism:

-

Nucleophilic Attack & Condensation: The synthesis begins with a nucleophilic attack from the nitrogen of 4-(trifluoromethoxy)aniline on the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM).[5] This is followed by the elimination of an ethanol molecule to form the stable anilinomethylenemalonate intermediate.

-

Thermal Electrocyclization: This critical step requires significant thermal energy (typically >250 °C) to facilitate a 6-electron electrocyclization.[5] The aromatic ring acts as the diene component, leading to the formation of the quinoline ring system. This step is typically performed in a high-boiling inert solvent to achieve the necessary temperature and ensure uniform heating.[3]

-

Keto-Enol Tautomerism: The cyclized product exists in equilibrium between its keto and enol forms, with the 4-hydroxy (enol) form being a significant contributor.

Caption: Experimental workflow for the synthesis of the target compound.

Data Summary and Optimization

The choice of solvent in the thermal cyclization step is critical for achieving high yields. Solvents must be inert at high temperatures and have a boiling point above 250 °C.

| Solvent | Boiling Point (°C) | Typical Yield | Rationale & Comments |

| Dowtherm A | 257 | Good to Excellent | Eutectic mixture of diphenyl ether and biphenyl. Industry standard for high-temperature reactions. Efficient heat transfer. [3] |

| Diphenyl Ether | 259 | Good to Excellent | Similar to Dowtherm A. Very stable at high temperatures. Can be difficult to remove from the product. [3] |

| Mineral Oil | >300 | Good | Inexpensive and inert, but can be very difficult to remove completely during workup, potentially contaminating the product. [3] |

| Microwave Irradiation | N/A | Variable to Good | A modern alternative that can significantly reduce reaction times and sometimes improve yields by providing rapid, uniform heating. [5] |

Table 1. Comparison of solvents for the thermal cyclization step.

Conclusion

The synthesis of this compound is most effectively achieved through the Gould-Jacobs reaction. This robust and well-documented pathway, which proceeds via the condensation of 4-(trifluoromethoxy)aniline with diethyl ethoxymethylenemalonate followed by high-temperature cyclization and subsequent saponification/decarboxylation, provides a reliable route to this valuable chemical intermediate. Careful control of the thermal cyclization temperature and appropriate selection of a high-boiling solvent are paramount to maximizing yield and purity. The methodologies and insights presented in this guide offer a comprehensive framework for the successful laboratory-scale synthesis of this important fluorinated quinolin-4-ol derivative.

References

- Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939, 61 (10), 2890–2895.

-

MDPI. Quinoin-4-ones: Methods of Synthesis and Application in Medicine. Available from: [Link]

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]

-

Wiley Online Library. Gould-Jacobs Reaction. Available from: [Link]

- ACS Publications. Certain 4-Hydroxyquinolines from Aniline and β-Ketonitriles. Cyclizations of Nitriles through Amides by Means of Polyphosphoric Acid. J. Am. Chem. Soc.1955, 77 (10), 2825–2828.

- Arkat USA, Inc. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)

-

MDPI. Synthesis of 4-hydroxy-2(1H)-quinolinone (1) from aniline and Meldrum's acid (9). Available from: [Link]

-

LookChem. Diethyl ethoxymethylenemalonate. Available from: [Link]

- Google Patents. Preparation of trifluoromethylanilines.

Sources

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. Gould-Jacobs Reaction [drugfuture.com]

- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 4. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic data of 6-(Trifluoromethoxy)quinolin-4-ol (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Data of 6-(Trifluoromethoxy)quinolin-4-ol

Introduction: The Significance of this compound

Welcome to a detailed exploration of the spectroscopic characteristics of this compound. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to its quinoline core, a scaffold present in numerous pharmacologically active compounds, and the unique trifluoromethoxy (-OCF₃) substituent. The -OCF₃ group is a bioisostere of the methoxy group but possesses starkly different electronic properties; it is highly lipophilic and acts as a strong electron-withdrawing group, which can profoundly influence a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.

This guide provides a predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of direct, published experimental spectra for this specific molecule, this document synthesizes data from structurally analogous compounds and first principles to offer a robust, predictive framework for its characterization. This approach is designed to empower researchers, scientists, and drug development professionals to identify, characterize, and utilize this compound in their work.

A crucial aspect of quinolin-4-ol chemistry is the existence of keto-enol tautomerism. The molecule exists in equilibrium between the quinolin-4-ol form and its quinolin-4(1H)-one tautomer. This equilibrium can be influenced by the solvent and solid-state packing, and its presence will be reflected in the spectroscopic data.

Molecular Structure and Tautomerism

The structural foundation of our analysis is the quinoline ring system, substituted at the 6-position with a trifluoromethoxy group and at the 4-position with a hydroxyl group. This substitution pattern gives rise to the tautomeric equilibrium illustrated below.

Caption: Keto-enol tautomerism of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide definitive information about its structure. The electron-withdrawing nature of the -OCF₃ group and the electronic effects of the quinolone system will significantly influence the chemical shifts.[1]

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

The choice of DMSO-d₆ as a solvent is strategic; its ability to form hydrogen bonds will help in observing the exchangeable O-H and N-H protons of the two tautomers.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |

| H-2 | ~8.0 - 8.2 | d | J ≈ 5-6 | Downfield shift due to proximity to nitrogen. |

| H-3 | ~6.2 - 6.4 | d | J ≈ 5-6 | Upfield shift due to enol/enone system. |

| H-5 | ~8.1 - 8.3 | d | J ≈ 9 | Deshielded by the quinoline ring current. |

| H-7 | ~7.8 - 8.0 | dd | J ≈ 9, 2 | Shows ortho and meta coupling. |

| H-8 | ~7.6 - 7.8 | d | J ≈ 2 | Shows meta coupling to H-7. |

| 4-OH (Enol) | ~11.0 - 12.0 | br s | - | Broad, exchangeable proton. |

| 1-NH (Keto) | ~11.5 - 12.5 | br s | - | Broad, exchangeable proton. |

Expertise & Experience: The aromatic protons are expected in the δ 7.0-8.5 ppm region.[1] The H-2 and H-3 protons of the pyridinone ring will show a characteristic doublet of doublets pattern. The protons on the benzene ring (H-5, H-7, H-8) will be influenced by the strongly electron-withdrawing -OCF₃ group, leading to downfield shifts compared to unsubstituted quinolin-4-ol.[1][2] The hydroxyl and amine protons are expected to be broad and may exchange with each other and with residual water in the solvent. A D₂O exchange experiment would confirm their assignment by causing their signals to disappear.[1]

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

The ¹³C NMR spectrum will be particularly informative due to the presence of the -OCF₃ group, which will introduce characteristic C-F couplings.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) | | :--- | :--- | :--- | :--- | :--- | | C-2 | ~145 - 150 | s | - | | C-3 | ~108 - 112 | s | - | | C-4 | ~175 - 180 | s | - | | C-4a | ~140 - 142 | q | ⁴J(C,F) ≈ 2-4 | | C-5 | ~122 - 125 | q | ³J(C,F) ≈ 4-6 | | C-6 | ~148 - 152 | q | ²J(C,F) ≈ 35-40 | | C-7 | ~120 - 123 | s | - | | C-8 | ~118 - 121 | s | - | | C-8a | ~138 - 140 | s | - | | -OCF₃ | ~119 - 122 | q | ¹J(C,F) ≈ 255-260 |

Expertise & Experience: The carbon of the trifluoromethoxy group is expected to appear around δ 120 ppm as a quartet due to one-bond coupling with the three fluorine atoms. This ¹J(C,F) coupling is typically very large, in the range of 255-260 Hz.[3][4] The carbon directly attached to the -OCF₃ group (C-6) will also appear as a quartet due to two-bond coupling [²J(C,F)], with a smaller coupling constant.[1][5] The signal for the -OCF₃ carbon may be of low intensity due to this splitting and the absence of a Nuclear Overhauser Effect (NOE).[3]

Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)

¹⁹F NMR is highly sensitive and provides a clean spectrum, often with a single peak for the -OCF₃ group in a proton-decoupled experiment.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| -OCF₃ | ~ -58 to -62 | s | Referenced to CFCl₃ (0 ppm). |

Expertise & Experience: The chemical shift of the -OCF₃ group is sensitive to its electronic environment.[6] For a trifluoromethoxy group attached to an aromatic ring, the chemical shift is typically observed in the range of -58 to -62 ppm.[7][8] This is distinct from the typical range for an aromatic -CF₃ group.[9] The signal is expected to be a sharp singlet in a proton-decoupled spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups. The spectrum of this compound will be dominated by vibrations from the quinolone core, the hydroxyl/amine groups, and the strong C-F bonds of the trifluoromethoxy group.

Predicted IR Absorption Bands (Solid State, KBr)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad, Strong | O-H (enol) and N-H (keto) stretching, H-bonding |

| 1640 - 1660 | Strong | C=O stretching (keto tautomer) |

| 1610 - 1630 | Medium-Strong | C=C and C=N stretching of the quinoline ring |

| 1500 - 1580 | Medium-Strong | Aromatic ring skeletal vibrations |

| 1250 - 1290 | Very Strong | C-O-C asymmetric stretching (-O-CF₃) |

| 1150 - 1210 | Very Strong | C-F stretching (symmetric and asymmetric) |

| 800 - 850 | Strong | C-H out-of-plane bending (aromatic) |

Expertise & Experience: The presence of the keto-enol tautomerism will result in a strong C=O stretching band around 1650 cm⁻¹ from the quinolone form.[10] A very broad absorption in the 3300-2500 cm⁻¹ region is characteristic of the hydrogen-bonded O-H and N-H stretching vibrations. The most diagnostic signals for the -OCF₃ group are the extremely strong C-F stretching vibrations, typically found in the 1150-1210 cm⁻¹ range, and the C-O-C asymmetric stretch around 1270 cm⁻¹.[11][12] Studies have shown that inserting an oxygen atom between a CF₃ group and a benzene ring decouples the CF₃ vibrational modes from the ring, making their signature peaks more distinct.[13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. Electron Ionization (EI) is a common technique that will induce characteristic fragmentation.

Predicted Mass Spectrometry Data (EI-MS)

| m/z | Predicted Relative Intensity | Assignment |

| 229 | High | [M]⁺˙ (Molecular Ion) |

| 201 | Medium | [M - CO]⁺˙ |

| 160 | Medium | [M - CF₃]⁺ |

| 132 | Medium | [M - CF₃ - CO]⁺ |

Trustworthiness & Authoritative Grounding: The molecular ion peak [M]⁺˙ at m/z 229 is expected to be prominent due to the stability of the aromatic quinoline system.[14] A characteristic fragmentation pathway for quinolones is the loss of a neutral carbon monoxide (CO) molecule (28 Da), which would lead to a fragment at m/z 201.[15] Another predictable fragmentation is the cleavage of the C-O bond of the trifluoromethoxy group, leading to the loss of a trifluoromethyl radical (•CF₃, 69 Da), resulting in a fragment at m/z 160.[16] Subsequent loss of CO from this fragment would yield an ion at m/z 132.

Predicted Fragmentation Pathway

Caption: Predicted EI-MS fragmentation of this compound.

Experimental Protocols: A Self-Validating System

To obtain high-quality, reliable data, adherence to rigorous experimental protocols is paramount. The following methodologies are designed to serve as a self-validating system for the spectroscopic analysis of this compound.

General Spectroscopic Workflow

Caption: General workflow for spectroscopic analysis.

Step-by-Step Methodologies

1. NMR Spectroscopy Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of high-purity deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial before transferring to a 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz). Insert the sample, lock on the deuterium signal of the solvent, and perform automated or manual shimming to optimize magnetic field homogeneity. Tune the respective probes for ¹H, ¹³C, and ¹⁹F nuclei.

-

¹H NMR Acquisition: Acquire the spectrum with a standard 90° pulse. Set a spectral width of ~16 ppm, an acquisition time of ~3-4 seconds, and a relaxation delay of 5 seconds for quantitative integration.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). Set a spectral width of ~240 ppm and a long relaxation delay (5-10 s). A sufficient number of scans will be required to achieve a good signal-to-noise ratio, especially for the quaternary and -OCF₃ carbons.

-

¹⁹F NMR Acquisition: Use a proton-decoupled pulse sequence. Set the spectral center around -60 ppm with a spectral width of ~50 ppm. Use an external reference standard like CFCl₃ for accurate chemical shift referencing.

2. IR Spectroscopy Protocol:

-

Sample Preparation: For solid-state analysis, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr and pressing the mixture into a transparent disk.

-

Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Data Processing: The spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹). Perform a baseline correction if necessary.

3. Mass Spectrometry (GC-MS) Protocol:

-

Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the compound in a volatile, high-purity solvent like ethyl acetate.

-

Instrument Setup: Use a GC-MS system equipped with an electron ionization (EI) source. Set the injector temperature to ~250°C and the ion source temperature to ~230°C.

-

Data Acquisition: Inject 1 µL of the sample. The mass spectrum is acquired over a mass-to-charge (m/z) range of 40 to 300 to ensure detection of the molecular ion and all significant fragments.

Conclusion

This technical guide provides a comprehensive, predictive overview of the key spectroscopic data for this compound. By integrating data from analogous structures and fundamental spectroscopic principles, we have established a reliable framework for the identification and characterization of this important molecule. The detailed protocols and expert interpretations contained herein are intended to serve as a valuable resource for scientists engaged in the synthesis, analysis, and application of novel quinoline-based compounds, ultimately accelerating the pace of discovery in chemical and pharmaceutical research.

References

-

Rensing, S., et al. (2000). IR and UV Absorption Spectrum of the Trifluoromethoxy Radical, CF3O·, Isolated in Rare Gas Matrices. The Journal of Physical Chemistry A, 104(46), 10863-10871. [Link]

-

Coburn, R. A. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 15-25. [Link]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM.com. [Link]

-

SpectraBase. (n.d.). Trifluoromethoxy-benzene - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]

-

Adcock, W., et al. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 338-344. [Link]

-

Wang, J., et al. (2005). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. The Journal of Physical Chemistry B, 109(24), 11957-11964. [Link]

-

Yu, J., et al. (2013). New Frontiers and Developing Applications in 19F NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 70, 25-49. [Link]

-

Quora. (2018). In C-13 NMR, does CF3 carbon of (trifluoromethyl) benzene have to split by F? Quora. [Link]

-

ResearchGate. (2015). In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F? ResearchGate. [Link]

-

Thakare, S. P., et al. (2023). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. Journal of the Indian Chemical Society, 100(4), 100958. [Link]

-

ResearchGate. (2024). The ¹³C APT NMR spectra peak splitting's with coupling constants caused by the fluorine in compounds 11 (A) and 15 (B). ResearchGate. [Link]

-

Fluorine Notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138(5-6). [Link]

-

Reyes-Mao, A. I., et al. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules, 29(9), 1999. [Link]

-

Emeléus, H. J., et al. (1954). The chemistry of the trifluoromethyl group: part v. infrared spectra of some phosphorus compounds containing cf3. Journal of the Chemical Society (Resumed), 881-885. [Link]

-

Winter, M. (2024). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Freie Universität Berlin. [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation. Royal Society of Chemistry. [Link]

-

Nabi, S. N., & Sheppard, N. (1959). The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S·. Journal of the Chemical Society (Resumed), 3439-3441. [Link]

-

PubChem. (n.d.). 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid. PubChem. [Link]

-

Prajapati, A., & Verma, V. (2021). Synthesis, spectroscopic characterisation and anti-microbial activities of transition metal complexes of 6-substituted-4-isopropyl quinoline-2(1h)-one derivatives. Journal of the Institution of Chemists (India), 92(1). [Link]

-

Cárdenas-García, S., et al. (2022). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Molbank, 2022(2), M1383. [Link]

-

Bîcu, E., et al. (2023). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. International Journal of Molecular Sciences, 24(22), 16393. [Link]

-

Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. [Link]

-

Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.9.5: Fragmentation of Aromatics. Whitman College. [Link]

-

Miller, J. M. (1969). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 303-306. [Link]

-

Chemistry Learning by Dr. Anshu. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. YouTube. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-Hydroxyquinoline(611-36-9) 1H NMR spectrum [chemicalbook.com]

- 3. quora.com [quora.com]

- 4. researchgate.net [researchgate.net]

- 5. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. azom.com [azom.com]

- 8. spectrabase.com [spectrabase.com]

- 9. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 694. The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S· - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. GCMS Section 6.9.5 [people.whitman.edu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Mechanism of Action of 6-(Trifluoromethoxy)quinolin-4-ol

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting a Bottleneck in Cellular Proliferation

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Within this class, 6-(Trifluoromethoxy)quinolin-4-ol has emerged as a molecule of significant interest due to its potent and specific biological activity. This guide provides a detailed examination of its mechanism of action, focusing on its role as a powerful inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).

DHODH is a critical enzyme that catalyzes the fourth and only redox step in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is essential for the production of pyrimidine nucleotides (uridine, cytidine, and thymidine), which are indispensable building blocks for DNA and RNA synthesis.[3] While most cells can acquire pyrimidines through a salvage pathway, rapidly proliferating cells, such as cancer cells and activated lymphocytes, are heavily dependent on the de novo pathway to meet their high demand for nucleotides.[1] This metabolic dependency creates a therapeutic window, making DHODH a compelling target for the development of anticancer and immunomodulatory drugs.[4][5] This guide will elucidate the molecular interactions, cellular consequences, and experimental validation of this compound as a high-value chemical probe and potential therapeutic lead.

Core Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

The primary mechanism through which this compound exerts its biological effects is the direct inhibition of human DHODH (hDHODH). This enzyme is located on the inner mitochondrial membrane and couples the oxidation of dihydroorotate to orotate with the reduction of ubiquinone (Coenzyme Q) in the electron transport chain.[1]

The De Novo Pyrimidine Biosynthesis Pathway

The synthesis of the first pyrimidine nucleotide, uridine monophosphate (UMP), is a six-step enzymatic process.[6] DHODH catalyzes the conversion of dihydroorotate to orotate, a rate-limiting step in this cascade.[4] By inhibiting DHODH, this compound effectively blocks the entire pathway, leading to a rapid depletion of the intracellular pool of pyrimidines necessary for nucleic acid synthesis.[1]

Cellular Consequences of DHODH Inhibition

The depletion of pyrimidine pools triggers several downstream cellular events:

-

S-Phase Cell Cycle Arrest: DNA replication is halted due to the lack of necessary deoxythymidine triphosphate (dTTP) and deoxycytidine triphosphate (dCTP), leading to an accumulation of cells in the S-phase of the cell cycle.

-

Inhibition of Proliferation: Without the building blocks for new DNA and RNA, cells cannot divide, resulting in potent cytostatic effects.[7]

-

Induction of Apoptosis: Prolonged pyrimidine starvation can induce programmed cell death, particularly in cells that are highly dependent on this pathway.

A hallmark of DHODH inhibition is the ability to rescue these cytotoxic effects by supplying cells with exogenous uridine.[8][9] Uridine can enter the cell and be converted to UMP via the pyrimidine salvage pathway, thereby bypassing the DHODH-inhibited step and replenishing the nucleotide pools.[10] This "uridine rescue" is a critical experimental control to confirm that the observed cellular effects are specifically due to the inhibition of de novo pyrimidine synthesis.[11]

Experimental Validation: A Self-Validating Workflow

To rigorously confirm the mechanism of action of this compound, a logical, multi-step experimental workflow is required. Each step is designed to validate the findings of the previous one, creating a self-validating system.

Protocol 1: In Vitro DHODH Enzyme Inhibition Assay

Objective: To determine the direct inhibitory activity and potency (IC50) of this compound against recombinant human DHODH.

Causality: This assay directly measures the interaction between the compound and its purified target enzyme, isolated from other cellular components. It is the foundational experiment to prove direct target engagement. A spectrophotometric method is employed that couples DHODH activity to the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which changes color upon reduction.[7][12][13]

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.[14]

-

Substrates: Prepare stock solutions of L-Dihydroorotic acid (DHO), Coenzyme Q10 (CoQ10), and DCIP.[13]

-

Enzyme: Dilute recombinant human DHODH to a working concentration (e.g., 20 nM) in Assay Buffer.[12]

-

Inhibitor: Prepare a 10 mM stock of this compound in DMSO and create a serial dilution series.

-

-

Assay Execution (96-well plate format):

-

Add 2 µL of the inhibitor dilutions (or DMSO for vehicle control) to appropriate wells.[12]

-

Add 178 µL of the DHODH enzyme solution to each well.

-

Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.[7]

-

Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer.[13]

-

Initiate the reaction by adding 20 µL of the reaction mix to each well.

-

-

Data Acquisition:

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of absorbance decrease) for each concentration.

-

Normalize the velocities relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[14]

-

Protocol 2: Cellular Proliferation and Uridine Rescue Assay

Objective: To confirm that the compound's anti-proliferative effect in a cellular context is specifically due to pyrimidine starvation.

Causality: This experiment bridges the gap between in vitro enzyme inhibition and a cellular phenotype (growth inhibition). The rescue part of the protocol is the key validation step. If adding exogenous uridine reverses the anti-proliferative effect, it provides strong evidence that the compound's mechanism is on-target for DHODH.[8][11]

Methodology:

-

Cell Seeding:

-

Seed a cancer cell line known to be dependent on de novo pyrimidine synthesis (e.g., HL-60, A549) into 96-well plates and allow them to adhere overnight.

-

-

Compound and Uridine Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Prepare a second set of identical dilutions in medium supplemented with 100 µM uridine.[11]

-

Treat the cells with the compound dilutions, with and without uridine. Include vehicle controls for both conditions.

-

-

Incubation:

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[12]

-

-

Viability Assessment:

-

Data Analysis:

-

Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.

-

Plot two dose-response curves: one without uridine and one with uridine. A significant rightward shift in the IC50 curve in the presence of uridine confirms the rescue effect.

-

Protocol 3: Cell Cycle Analysis via Propidium Iodide Staining

Objective: To determine if the compound induces the characteristic S-phase arrest associated with the depletion of DNA synthesis precursors.

Causality: This assay provides a mechanistic snapshot of the cellular state after treatment. Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA, meaning the amount of fluorescence is proportional to the DNA content.[15] Flow cytometry can then quantify the number of cells in each phase of the cell cycle (G0/G1, S, G2/M). A significant increase in the S-phase population is a direct consequence of stalled DNA replication.

Methodology:

-

Cell Treatment:

-

Culture cells in larger format plates (e.g., 6-well plates) and treat with the vehicle or an effective concentration (e.g., 2x IC50) of this compound for 24-48 hours.

-

-

Cell Harvesting and Fixation:

-

Staining:

-

Centrifuge the fixed cells to pellet and wash twice with PBS.[17]

-

Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.[17]

-

Incubate at room temperature for at least 30 minutes, protected from light.[16]

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer, collecting PI fluorescence data on a linear scale.

-

Gate on single cells to exclude doublets and aggregates.[17]

-

-

Data Analysis:

-

Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

Compare the cell cycle distribution of treated cells to the vehicle control. An accumulation of cells in the S-phase is the expected outcome.

-

Conclusion and Future Directions

The evidence overwhelmingly supports that this compound functions as a potent and specific inhibitor of dihydroorotate dehydrogenase. Its mechanism of action is characterized by the direct blockade of the de novo pyrimidine synthesis pathway, leading to pyrimidine pool depletion, S-phase cell cycle arrest, and potent anti-proliferative effects. The reversibility of these effects by exogenous uridine provides definitive confirmation of this on-target mechanism.

This clear and validated mechanism of action makes this compound a valuable tool for basic research into cellular metabolism and a promising scaffold for the development of next-generation therapeutics targeting cancer and autoimmune diseases. Future research should focus on its in vivo efficacy, pharmacokinetic profile, and selectivity against DHODH from other species to explore its potential as an anti-infective agent.

References

-

Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from Bio-Rad. [Link]

-

ACS Chemical Biology. (2021, November 3). Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. Retrieved from ACS Publications. [Link]

-

University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from University of Virginia. [Link]

-

UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from University College London. [Link]

-

University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from University of Virginia. [Link]

-

Ladds, M. J., van Leeuwen, J. E., & Drummond, C. J. (2018). The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. PMC - NIH. [Link]

-

Wikipedia. (n.d.). Dihydroorotate dehydrogenase. Retrieved from Wikipedia. [Link]

-

ResearchGate. (n.d.). Schematic of Pyrimidine Biosynthesis pathway. Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). The de novo pyrimidine and purine synthesis pathways. Retrieved from ResearchGate. [Link]

-

DAV University. (n.d.). BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. Retrieved from DAV University. [Link]

-

Biology LibreTexts. (2023, August 31). 7.10: Pyrimidine de novo Biosynthesis. Retrieved from Biology LibreTexts. [Link]

-

Slideshare. (n.d.). Pyrimidine Biosynthesis. Retrieved from Slideshare. [Link]

-

PubMed Central. (2023, September 15). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Retrieved from PubMed Central. [Link]

-

Wiley Online Library. (2025, October 17). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. Retrieved from Wiley Online Library. [Link]

-

PubMed Central. (n.d.). Pyruvate and uridine rescue the metabolic profile of OXPHOS dysfunction. Retrieved from PubMed Central. [Link]

-

MDPI. (n.d.). Effect of Chronic Treatment with Uridine on Cardiac Mitochondrial Dysfunction in the C57BL/6 Mouse Model of High-Fat Diet–Streptozotocin-Induced Diabetes. Retrieved from MDPI. [Link]

-

PubMed. (1986, October). Mechanism of Action of the Novel Anticancer Agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic Acid Sodium Salt (NSC 368390): Inhibition of De Novo Pyrimidine Nucleotide Biosynthesis. Retrieved from PubMed. [Link]

-

PubMed. (2022, June 27). Pyruvate and uridine rescue the metabolic profile of OXPHOS dysfunction. Retrieved from PubMed. [Link]

-

PubMed. (n.d.). Uridine abrogates mitochondrial toxicity related to nucleoside analogue reverse transcriptase inhibitors in HepG2 cells. Retrieved from PubMed. [Link]

Sources

- 1. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Pyrimidine Biosynthesis | PPTX [slideshare.net]

- 7. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of action of the novel anticancer agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarbo xylic acid sodium salt (NSC 368390): inhibition of de novo pyrimidine nucleotide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Uridine abrogates mitochondrial toxicity related to nucleoside analogue reverse transcriptase inhibitors in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyruvate and uridine rescue the metabolic profile of OXPHOS dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. vet.cornell.edu [vet.cornell.edu]

- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 17. ucl.ac.uk [ucl.ac.uk]

Physicochemical properties of 6-(Trifluoromethoxy)quinolin-4-ol

An In-Depth Technical Guide to the Physicochemical Properties of 6-(Trifluoromethoxy)quinolin-4-ol

Executive Summary

This compound is a halogenated heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. As a derivative of the quinoline scaffold, a privileged structure in drug discovery, it presents a unique combination of properties conferred by the 4-hydroxyl and 6-trifluoromethoxy substituents. The trifluoromethoxy (-OCF₃) group, in particular, is a valuable bioisostere for other functional groups, known to enhance metabolic stability, improve membrane permeability, and modulate the acidity of proximal functional groups. This guide provides a comprehensive analysis of the core physicochemical properties, synthesis, analytical characterization, and potential applications of this compound, designed for researchers, chemists, and drug development professionals.

Molecular Identity and Structural Features

Chemical Identity

The fundamental identity of this compound is established by its unique identifiers and molecular formula.

| Identifier | Value | Source |

| CAS Number | 175203-87-9 | [1][2] |

| Molecular Formula | C₁₀H₆F₃NO₂ | [2] |

| Molecular Weight | 229.16 g/mol | [1][2] |

| IUPAC Name | This compound | |

| Common Synonyms | 4-Hydroxy-6-(trifluoromethoxy)quinoline | [2] |

The Quinolin-4-ol Scaffold

The quinolin-4-ol core is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents. Its rigid, bicyclic aromatic system provides a defined three-dimensional framework for interacting with biological targets. The 4-hydroxyl group is a key feature, acting as both a hydrogen bond donor and acceptor, and its acidic nature is critical for solubility and receptor binding.

Tautomerism: The Quinolinol-Quinolone Equilibrium

A critical and inherent characteristic of the 4-hydroxyquinoline scaffold is its existence in a state of keto-enol tautomerism. The compound equilibrates between the aromatic alcohol form (quinolin-4-ol) and the non-aromatic keto form (quinolin-4(1H)-one). This equilibrium is influenced by the solvent, pH, and temperature. The presence of both tautomers can have profound implications for the molecule's reactivity, biological activity, and spectroscopic signature. This phenomenon is well-documented for structurally related compounds.[3]

Caption: Tautomeric equilibrium of the title compound.

Core Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in both chemical and biological systems, influencing everything from reaction kinetics to bioavailability.

| Property | Value / Description | Significance | Source |

| Melting Point | 243-247 °C | Indicates high crystalline lattice energy and thermal stability. | |

| XLogP3 | 2.839 | Suggests moderate lipophilicity, favorable for cell membrane permeability. | [1] |

| Polar Surface Area (PSA) | 42.35 Ų | Contributes to hydrogen bonding potential and influences transport properties. | [1] |

| Appearance | Predicted to be an off-white to light-colored solid. | Based on related quinolinol compounds. | [4] |

| Solubility | Predicted to have low solubility in water and higher solubility in polar organic solvents like DMSO, DMF, and alcohols. | Critical for selecting appropriate solvents for reactions, purification, and biological assays. | |

| pKa | The 4-hydroxyl group is weakly acidic, while the quinoline nitrogen is weakly basic. The -OCF₃ group's electron-withdrawing nature will slightly increase the acidity of the hydroxyl group compared to non-fluorinated analogues. | Governs the ionization state at physiological pH, impacting solubility and target interaction. |

Synthesis and Purification Workflow

The synthesis of 4-hydroxyquinoline derivatives is most reliably achieved via the Conrad-Limpach reaction, a robust and scalable two-step process.[5] This methodology involves the initial condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization.

Retrosynthetic Pathway: The Conrad-Limpach Approach

The causality behind this synthetic choice lies in its efficiency and the commercial availability of the required starting materials. The high temperature of the second step is necessary to overcome the activation energy for the intramolecular cyclization and subsequent dehydration to form the stable quinolone ring system.

Caption: Conrad-Limpach synthesis workflow for the target molecule.

Detailed Experimental Protocol

This protocol is a self-validating system; progress can be monitored at each stage using Thin Layer Chromatography (TLC).

Step 1: Synthesis of Ethyl 3-(4-(trifluoromethoxy)phenylamino)but-2-enoate (Intermediate)

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 4-(trifluoromethoxy)aniline (1.0 eq) and toluene (approx. 3 mL per mmol of aniline).

-

Reagent Addition: Add ethyl 4,4,4-trifluoroacetoacetate (1.1 eq) and a catalytic amount of glacial acetic acid (2-3 drops).

-

Reaction Execution: Heat the mixture to reflux. Monitor the reaction by observing the collection of water in the Dean-Stark trap. Continue refluxing until no more water is produced (typically 2-4 hours).

-

Work-up: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure. The resulting crude oil or solid is the β-aminoacrylate intermediate, which can be used in the next step without further purification.

Step 2: Thermal Cyclization to this compound

-

Reaction Setup: Place the crude intermediate from Step 1 into a flask suitable for high-temperature reactions. Add a high-boiling, inert solvent such as Dowtherm A or diphenyl ether (approx. 10 mL per gram of intermediate).

-

Reaction Execution: Heat the mixture with vigorous stirring to 250-260 °C. The high temperature is crucial for the intramolecular cyclization to occur.[5] Maintain this temperature for 30-60 minutes.

-

Monitoring & Isolation: Monitor the reaction progress by TLC (e.g., using 1:1 Ethyl Acetate:Hexanes). Upon completion, allow the mixture to cool to below 100 °C.

-

Purification: Add hexanes or another non-polar solvent to precipitate the product. Collect the solid by vacuum filtration. Wash the filter cake with cold hexanes to remove the residual high-boiling solvent. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. The following techniques are standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation. The predicted spectra are based on analyses of similar structures.[6]

-

¹H NMR (in DMSO-d₆):

-

Aromatic Protons (δ 7.5-8.5 ppm): The quinoline ring protons will appear in this region. The proton at the C5 position is expected to be a doublet, while the protons at C7 and C8 will show doublet and doublet-of-doublets patterns, influenced by the electron-withdrawing -OCF₃ group.

-

Vinyl Proton (δ ~6.0 ppm): A singlet corresponding to the C3 proton.

-

Hydroxyl Proton (δ >11.0 ppm): A broad singlet for the 4-OH proton, which is exchangeable with D₂O. Its observation can sometimes be challenging.[6]

-

-

¹³C NMR (in DMSO-d₆):

-

Aromatic Carbons (δ 110-150 ppm): At least 8 distinct signals are expected for the aromatic carbons of the quinoline core.

-

Carbonyl Carbon (δ >170 ppm): A signal corresponding to the C4 carbon of the quinolone tautomer will be present.

-

-OCF₃ Carbon (δ ~120 ppm, quartet): The carbon of the trifluoromethoxy group will appear as a characteristic quartet due to coupling with the three fluorine atoms (¹JCF).

-

-

¹⁹F NMR (in DMSO-d₆):

-

A single, sharp signal is expected for the three equivalent fluorine atoms of the -OCF₃ group.

-

Mass Spectrometry (MS)

-

Technique: Electrospray Ionization (ESI-MS).

-

Expected Ion: In positive mode, the protonated molecule [M+H]⁺ would be observed at m/z 230.16. In negative mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 228.14.

Biological Context and Potential Applications

The unique structural motifs of this compound make it a compound of high interest for drug discovery.

-

Antimicrobial Potential: Quinoline derivatives are known for their broad-spectrum antimicrobial activities.[7][8] The presence of the trifluoromethoxy group can enhance lipophilicity, potentially improving penetration into bacterial or fungal cells.

-

Antiplasmodial and Cytotoxic Activity: The 4-hydroxyquinoline scaffold is a known pharmacophore for antimalarial agents.[3] Furthermore, many quinoline derivatives have been investigated as potential cytotoxic agents against various cancer cell lines.[9]

-

Drug Development Insights: For drug development professionals, the -OCF₃ group is particularly attractive. It is metabolically robust, resisting oxidative degradation that can occur with simpler methoxy groups. This enhances the compound's pharmacokinetic profile, making it a more viable drug candidate.

Safety, Handling, and Storage

-

Safety: As with any research chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handling should be performed in a well-ventilated fume hood.

-

Storage: For long-term stability, the compound should be stored in a tightly sealed container in a cool, dry place, potentially under an inert atmosphere of nitrogen or argon to prevent oxidative degradation.[10]

References

-

Chemcasts. 6-(Trifluoromethyl)-4-quinolinol (CAS 49713-51-1) Properties. [Link]

-

PubChem. 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol. National Center for Biotechnology Information. [Link]

-

Pharmaffiliates. 4-Hydroxy-6-methoxy-2-(trifluoromethyl)quinoline. [Link]

-

The Royal Society of Chemistry. Supporting Information For. [Link]

-

PubChem. 6-(Trifluoromethyl)quinoline. National Center for Biotechnology Information. [Link]

-

Lead Sciences. 6-(Trifluoromethoxy)quinolin-3-ol. [Link]

-

MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]

-

MDPI. Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. [Link]

-

MDPI. 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. [Link]

-

National Center for Biotechnology Information. 2-(4-Methoxyphenyl)-6-trifluoromethyl-1H-pyrrolo[3,2-c]quinoline monohydrate. PubMed Central. [Link]

-

ResearchGate. Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. [Link]

-

SciELO México. Antimicrobial and Antioxidant Activities of Four Essential Oils. [Link]

-

MDPI. Chemical Composition and Antimicrobial Activity of Essential Oils and Hydrosols from Oregano, Sage and Pennyroyal against Oral Pathogens. [Link]

-

National Center for Biotechnology Information. Phytochemistry and Biological Activities of Essential Oils from Six Aromatic Medicinal Plants with Cosmetic Properties. PubMed Central. [Link]

-

Journal of Advanced Scientific Research. GC-MS ANALYSIS OF BIOACTIVE COMPONENTS OF KANDELIA CANDEL (L.) DRUCE. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 175203-87-9 CAS MSDS (6-(TRIFLUOROMETHOXY)-4-QUINOLINOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. ossila.com [ossila.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. 6-(TRIFLUOROMETHYL)QUINOLIN-4-OL CAS#: 49713-51-1 [m.chemicalbook.com]

An In-depth Technical Guide to the Solubility and Stability of 6-(Trifluoromethoxy)quinolin-4-ol

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 6-(Trifluoromethoxy)quinolin-4-ol, a heterocyclic compound of interest in contemporary drug discovery and development. Aimed at researchers, medicinal chemists, and formulation scientists, this document delves into the theoretical and practical aspects of its solubility and stability. We will explore the influence of the quinolin-4-ol core and the 6-(trifluoromethoxy) substituent on these key parameters. This guide offers detailed, field-proven experimental protocols for the empirical determination of solubility and for conducting forced degradation studies to ascertain the compound's intrinsic stability. The causality behind experimental choices is explained, and illustrative data is presented to provide a practical framework for laboratory investigation.

Introduction: The Significance of this compound in Medicinal Chemistry

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. The quinolin-4-one tautomer, in particular, is a recurring motif in compounds with a wide range of biological activities. The introduction of a trifluoromethoxy (-OCF₃) group at the 6-position is a strategic chemical modification intended to modulate the molecule's physicochemical and pharmacokinetic properties. The trifluoromethoxy group is known to enhance metabolic stability and lipophilicity, which can, in turn, influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

A thorough understanding of the solubility and stability of this compound is paramount for its successful development as a drug candidate. Poor solubility can hinder oral bioavailability and complicate formulation, while instability can lead to loss of potency and the formation of potentially toxic degradants. This guide provides a foundational understanding of these properties and the methodologies to accurately assess them.

Physicochemical Properties: An Insight into Molecular Behavior

While experimental data for this compound is not extensively available in the public domain, we can infer its likely properties by examining structurally similar compounds. For the purpose of this guide, we will consider the predicted properties of 6-methoxy-2-(trifluoromethyl)quinolin-4-ol as a reasonable surrogate for initial estimations. The replacement of a methoxy group with a trifluoromethoxy group is anticipated to increase lipophilicity (LogP) and may influence pKa due to the strong electron-withdrawing nature of the -OCF₃ group.

Table 1: Predicted Physicochemical Properties of a Structurally Related Quinolin-4-ol Derivative

| Property | Predicted Value (for 6-methoxy-2-(trifluoromethyl)quinolin-4-ol) | Significance for Solubility and Stability |

| Molecular Formula | C₁₁H₈F₃NO₂ | Provides the elemental composition. |

| Molecular Weight | 243.18 g/mol | Influences diffusion and transport properties. |

| XLogP3 | 2.4 | Indicates moderate lipophilicity, suggesting a balance between aqueous and lipid solubility.[1] |

| Hydrogen Bond Donor Count | 1 | The hydroxyl group can participate in hydrogen bonding, influencing solubility in protic solvents.[1] |

| Hydrogen Bond Acceptor Count | 3 | The nitrogen and oxygen atoms can act as hydrogen bond acceptors, impacting interactions with polar solvents.[1] |

Note: These values are for a structurally similar compound and should be used as an initial guide. Experimental determination for this compound is essential.

Solubility Profile: A Critical Determinant of Bioavailability and Formulability

The solubility of a compound is a key factor that governs its absorption and, consequently, its bioavailability. The presence of the trifluoromethoxy group is expected to increase the lipophilicity of this compound, potentially leading to lower aqueous solubility compared to its non-fluorinated analog.

Theoretical Considerations

The quinolin-4-ol moiety can exist in tautomeric equilibrium with its quinolin-4-one form. The position of this equilibrium can be influenced by the solvent environment. The molecule possesses both hydrogen bond donor (-OH) and acceptor (N, O) sites, allowing for interactions with a variety of solvents. Its aromatic nature suggests some solubility in organic solvents.

Experimental Determination of Solubility

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method . This method ensures that a true equilibrium is reached between the dissolved and undissolved solid, providing a reliable measure of solubility.

Protocol 1: Equilibrium Solubility Determination by Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound (crystalline solid)

-

Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 M HCl, 0.1 M NaOH, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a constant temperature incubator (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

-

Phase Separation: After the incubation period, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

Quantification: Prepare a series of dilutions of the filtered supernatant. Analyze these dilutions using a validated HPLC method to determine the concentration of this compound.

-

Calculation: The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or µg/mL).

Causality in Experimental Design:

-

Excess Solid: Ensures that the solution is saturated and that the measured concentration represents the true equilibrium solubility.

-

Prolonged Equilibration (24-48h): Allows sufficient time for the dissolution process to reach a steady state.

-

Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature is essential for reproducible results.

-

Centrifugation and Filtration: Guarantees that only the dissolved compound is quantified.

-

Validated HPLC Method: Ensures accurate and precise measurement of the compound's concentration.

Table 2: Illustrative Solubility Data for this compound

| Solvent | Predicted Solubility Category | Rationale |

| Water (pH 7.0) | Low | The lipophilic nature of the trifluoromethoxy group and the aromatic core are expected to limit solubility in neutral water. |

| 0.1 M HCl | Moderate to High | The basic nitrogen of the quinoline ring will be protonated at low pH, forming a more soluble salt. |

| 0.1 M NaOH | Moderate | The acidic hydroxyl group can be deprotonated at high pH, forming a phenoxide salt which may have increased solubility. |

| Ethanol | Moderate to High | As a polar protic solvent, ethanol can engage in hydrogen bonding with the solute. |

| Acetonitrile | Moderate | A polar aprotic solvent that can interact with the polar functionalities of the molecule. |

| DMSO | High | A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds. |

Note: This table presents hypothetical data based on chemical principles. Actual experimental results are required for confirmation.

Stability Profile: Ensuring Compound Integrity

Assessing the chemical stability of a drug candidate is a critical step in its development. Instability can lead to a decrease in the effective concentration of the active pharmaceutical ingredient (API) and the formation of impurities that could be inactive or even toxic. Forced degradation studies are employed to identify potential degradation pathways and to develop stability-indicating analytical methods.

Potential Degradation Pathways

The this compound molecule has several functional groups that could be susceptible to degradation under stress conditions:

-

Hydrolysis: The quinolin-4-ol system is generally stable to hydrolysis. However, extreme pH conditions and elevated temperatures could potentially lead to ring opening, though this is unlikely under typical pharmaceutical storage conditions.

-

Oxidation: The electron-rich quinoline ring system and the phenolic hydroxyl group are potential sites for oxidation.

-

Photodegradation: Aromatic and heterocyclic systems are often susceptible to degradation upon exposure to light, particularly UV radiation. This can lead to the formation of various photoproducts through mechanisms such as hydroxylation or ring cleavage.[2][3]

-

Thermal Degradation: High temperatures can provide the energy required for various decomposition reactions. The thermal stability of heterocyclic compounds can vary widely depending on their structure.[4][5][6][7]

Forced Degradation Studies

Forced degradation studies involve subjecting the compound to a range of stress conditions that are more severe than those it would encounter during normal handling and storage.

Protocol 2: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions and to identify the major degradation products.

Materials:

-

This compound

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

3% Hydrogen Peroxide (H₂O₂)

-

Water bath or oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector

-

LC-MS system for identification of degradation products

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as the acidic hydrolysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.

-

Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 80°C) for 24 hours. A solid sample should also be subjected to the same conditions.

-

Photolytic Degradation: Expose the stock solution in a quartz cuvette or other suitable transparent container to light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

-

Sample Analysis: At appropriate time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC-PDA method.

-

Peak Purity and Identification: Use the PDA detector to assess the peak purity of the parent compound in the stressed samples. For major degradation products, use LC-MS to determine their molecular weights and fragmentation patterns to aid in structural elucidation.

Causality in Experimental Design:

-

Stress Conditions: The chosen conditions (acid, base, oxidation, heat, light) represent the most common degradation pathways for pharmaceutical compounds.

-

Elevated Temperatures: Accelerate the rate of degradation to allow for observation within a reasonable timeframe.

-

Control Samples: Essential for distinguishing between degradation and other potential changes in the sample.

-

Stability-Indicating HPLC Method: A method that can resolve the parent drug from all its degradation products is crucial for accurate quantification of stability.

-

LC-MS Analysis: Provides vital structural information about the degradation products, which is important for understanding the degradation mechanism and for safety assessment.

Table 3: Illustrative Forced Degradation Data for this compound

| Stress Condition | % Degradation (Illustrative) | Major Degradation Products (Hypothetical) |

| 0.1 M HCl, 60°C, 24h | < 5% | Minor, unidentified polar degradants |

| 0.1 M NaOH, 60°C, 24h | 5-10% | Products of oxidative degradation |

| 3% H₂O₂, RT, 24h | 15-25% | Quinone-like structures, products of ring hydroxylation |

| Heat (80°C), 24h | < 5% | Minimal degradation |

| Photostability | 10-20% | Hydroxylated quinolin-4-ol derivatives |

Note: This is hypothetical data. The actual degradation profile must be determined experimentally.

Data Visualization and Workflow Diagrams

To provide a clearer understanding of the experimental processes, the following diagrams, generated using Graphviz (DOT language), illustrate the key workflows.

Caption: Workflow for the experimental determination of equilibrium solubility.

Sources

- 1. 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol | C11H8F3NO2 | CID 278878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Photocatalytic degradation of quinoline in aqueous TiO2 suspension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Quantum Chemical Calculations of Quinoline Derivatives in Drug Discovery

This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of quantum chemical calculations as applied to quinoline derivatives. Moving beyond a simple recitation of methods, we delve into the underlying principles, strategic choices in computational protocols, and the practical application of calculated parameters to accelerate drug discovery pipelines. The quinoline scaffold, a cornerstone in medicinal chemistry, serves as our model system to illustrate the predictive power of computational chemistry.[1][2]

The Strategic Imperative for Computational Analysis of Quinolines

The quinoline nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of drugs with a vast range of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][3] This versatility stems from the scaffold's unique electronic structure and its capacity for diverse functionalization. However, synthesizing and screening every possible derivative is a time- and resource-intensive endeavor.

Quantum chemical calculations offer a powerful in silico alternative, enabling the prediction of molecular properties before a compound is ever synthesized.[4] By simulating molecules at the electronic level, we can gain profound insights into:

-

Molecular Geometry and Stability: Understanding the most stable three-dimensional arrangement (conformation) of a molecule.

-

Electronic Properties: Quantifying electron distribution, which governs how a molecule interacts with its biological target.

-

Reactivity: Identifying which parts of a molecule are most likely to engage in chemical reactions, including metabolic transformations or covalent binding to a receptor.[5][6][7]

-

Spectroscopic Signatures: Predicting spectral data (NMR, IR, UV-Vis) to aid in the structural confirmation of synthesized compounds.[5][8][9]

This guide will navigate the theoretical foundations and practical workflows for leveraging these insights in a drug discovery context.

Theoretical Foundations: A Pragmatic Overview

At the heart of our calculations is Density Functional Theory (DFT), a computational method that has become the workhorse of modern quantum chemistry due to its favorable balance of accuracy and computational cost.[10][11]

Core Concepts:

-

Electron Density (ρ(r)): DFT is based on the principle that the total energy of a system is a functional of its electron density. This is a more computationally tractable approach than solving the Schrödinger equation for the complex many-electron wavefunction.

-

Kohn-Sham Orbitals: In practice, DFT uses a set of fictitious non-interacting electrons that generate the same electron density as the real system. These electrons occupy orbitals known as Kohn-Sham orbitals, which include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[12]

-

Exchange-Correlation Functional: This is the key component of DFT that approximates the complex quantum mechanical interactions between electrons. The choice of functional is a critical decision in any DFT calculation.

The following diagram outlines the general workflow for applying quantum chemical calculations to the analysis of quinoline derivatives.

Caption: General workflow for quantum chemical analysis of quinoline derivatives.

The Computational Protocol: A Step-by-Step Methodology

This section details the practical steps and, more importantly, the scientific rationale behind each choice. Trustworthiness in computational science is built on methodical rigor and an understanding of the approximations being made.

Protocol 1: Geometry Optimization and Vibrational Analysis

The first and most crucial step is to find the most stable 3D structure of the molecule.

-

Initial Structure Creation: Draw the 2D structure of the quinoline derivative and convert it to a preliminary 3D structure using software like GaussView, Chemcraft, or Avogadro.[13]

-

Choosing the Level of Theory:

-

Functional: For general-purpose geometry optimizations of organic molecules like quinolines, the B3LYP functional is a robust and widely used choice, offering a good compromise between accuracy and speed.[5][9][12]

-

Basis Set: A Pople-style basis set like 6-31G(d,p) or 6-311G(d,p) is typically sufficient. The "(d,p)" part adds polarization functions, which are essential for describing the non-spherical nature of electron density in chemical bonds and are critical for accuracy.

-

-

Execution of Geometry Optimization: Run the optimization calculation. The algorithm will iteratively adjust the positions of the atoms until a stationary point on the potential energy surface is found where the forces on all atoms are effectively zero.

-

Vibrational Frequency Calculation:

-

Purpose: This step is non-negotiable for validating the optimized structure. It serves two purposes:

-

Confirmation of a True Minimum: A true energy minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), not a stable conformation.

-